molecular formula C12H10S3 B093906 2-Methyl-5-phenyl-6a-thiathiophthene CAS No. 1016-98-4

2-Methyl-5-phenyl-6a-thiathiophthene

Katalognummer B093906
CAS-Nummer: 1016-98-4
Molekulargewicht: 250.4 g/mol
InChI-Schlüssel: PLHURWKLVJJSMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-5-phenyl-6a-thiathiophthene is a heterocyclic compound that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications. This compound is also known as TTT or Thiophene-Tolane-Thiophene.

Wirkmechanismus

The mechanism of action of 2-Methyl-5-phenyl-6a-thiathiophthene involves the transfer of charge carriers through the molecule. The compound has a planar structure, which facilitates efficient charge transport along the pi-conjugated system.

Biochemische Und Physiologische Effekte

There is limited research on the biochemical and physiological effects of 2-Methyl-5-phenyl-6a-thiathiophthene. However, studies have shown that the compound is non-toxic and does not exhibit any significant cytotoxicity.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-Methyl-5-phenyl-6a-thiathiophthene in lab experiments include its high purity and stability, as well as its excellent charge transport properties. However, the limitations of the compound include its relatively high cost and the need for specialized equipment and expertise to synthesize and handle it.

Zukünftige Richtungen

There are several potential future directions for research involving 2-Methyl-5-phenyl-6a-thiathiophthene. These include:
1. Developing new synthetic methods to improve the yield and efficiency of the compound.
2. Investigating the use of 2-Methyl-5-phenyl-6a-thiathiophthene in other organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic memory devices.
3. Exploring the use of 2-Methyl-5-phenyl-6a-thiathiophthene in biomedical applications, such as drug delivery and bioimaging.
4. Studying the fundamental properties of the compound, such as its electronic structure and charge transport mechanisms, to gain a deeper understanding of its potential applications.
In conclusion, 2-Methyl-5-phenyl-6a-thiathiophthene is a promising compound with unique properties and potential applications in the field of organic electronics. Further research is needed to fully understand its properties and potential applications, and to develop new synthetic methods for its production.

Synthesemethoden

The synthesis of 2-Methyl-5-phenyl-6a-thiathiophthene involves the reaction of 2-thiophenecarboxaldehyde with 2-methylphenylboronic acid in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction, leading to the formation of the desired product.

Wissenschaftliche Forschungsanwendungen

2-Methyl-5-phenyl-6a-thiathiophthene has been extensively studied for its potential applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The compound exhibits excellent charge transport properties, making it a promising candidate for use in electronic devices.

Eigenschaften

CAS-Nummer

1016-98-4

Produktname

2-Methyl-5-phenyl-6a-thiathiophthene

Molekularformel

C12H10S3

Molekulargewicht

250.4 g/mol

IUPAC-Name

3-methyl-7-phenyl-1λ4,2,8-trithiabicyclo[3.3.0]octa-1(5),3,6-triene

InChI

InChI=1S/C12H10S3/c1-9-7-11-8-12(14-15(11)13-9)10-5-3-2-4-6-10/h2-8H,1H3

InChI-Schlüssel

PLHURWKLVJJSMF-UHFFFAOYSA-N

SMILES

CC1=CC2=S(S1)SC(=C2)C3=CC=CC=C3

Kanonische SMILES

CC1=CC2=S(S1)SC(=C2)C3=CC=CC=C3

Andere CAS-Nummern

1016-98-4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.